Crystal Structure Analysis of 2,6-Dichloro-5-methyl-1H-1,3-benzodiazole: A Comprehensive Technical Guide
Crystal Structure Analysis of 2,6-Dichloro-5-methyl-1H-1,3-benzodiazole: A Comprehensive Technical Guide
Executive Summary
The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a vast spectrum of biological activities ranging from antiviral to anticancer properties[1]. The precise three-dimensional conformation of these molecules, governed by both intramolecular geometry and intermolecular non-covalent interactions, directly dictates their target-binding affinity.
This whitepaper provides an in-depth technical guide on the crystal structure analysis of 2,6-dichloro-5-methyl-1H-1,3-benzodiazole (also known as 2,6-dichloro-5-methylbenzimidazole). By possessing both a classical hydrogen-bond donor/acceptor system (the imidazole ring) and highly directional halogen-bond donors (chlorine atoms at C2 and C6), this molecule serves as an exemplary model for studying competitive supramolecular synthons. Herein, we detail the causality-driven experimental protocols for crystallization, X-ray diffraction (XRD) data collection, and the subsequent supramolecular analysis of its solid-state architecture.
Experimental Protocols: A Causality-Driven Approach
Obtaining a high-resolution crystal structure requires a self-validating workflow where every experimental choice is deliberately calibrated to the molecule's physicochemical properties.
Protocol 1: Crystal Growth via Controlled Evaporation
Benzimidazole derivatives are prone to polymorphism and solvent inclusion[1]. To obtain thermodynamically stable, diffraction-quality single crystals, a binary solvent gradient method is employed.
-
Solvent Selection: Dissolve 50 mg of highly pure (>98%) 2,6-dichloro-5-methyl-1H-1,3-benzodiazole in 2 mL of dichloromethane (DCM). Causality: DCM provides excellent solubility for the halogenated hydrophobic core.
-
Antisolvent Addition: Slowly layer 2 mL of absolute ethanol over the DCM solution. Causality: Ethanol acts as a miscible antisolvent. The 1H-benzimidazole moiety can also engage in transient hydrogen bonding with ethanol, preventing rapid, amorphous precipitation.
-
Controlled Evaporation: Puncture the vial cap with a 22-gauge needle and incubate at a stable 20 °C in a vibration-free environment. Causality: As the highly volatile DCM evaporates faster than ethanol, the solution slowly reaches supersaturation. This thermodynamic gradient minimizes nucleation sites, favoring the growth of large, defect-free macroscopic crystals over 5–7 days.
-
Harvesting: Suspend the resulting colorless block crystals in paratone-N oil to prevent atmospheric degradation or solvent loss prior to mounting.
Protocol 2: Single-Crystal X-ray Diffraction Data Collection
-
Cryo-Mounting: Mount a single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream.
-
Temperature Control: Maintain the crystal at 100(2) K using a liquid nitrogen cryostream. Causality: Cooling drastically minimizes the thermal vibrations (librations) of the methyl group and the heavy chlorine atoms. This reduces the Debye-Waller factor, enhancing high-angle diffraction intensities and allowing for the precise modeling of anisotropic displacement parameters[1].
-
Data Acquisition: Collect data using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation for enhanced anomalous dispersion. Ensure data completeness up to 2θ = 55°.
Protocol 3: Structure Solution and Refinement
-
Phase Problem Resolution: Solve the structure using intrinsic phasing (e.g., SHELXT). Causality: Intrinsic phasing algorithms are highly efficient at locating heavy atoms (like Chlorine) which dominate the initial electron density map.
-
Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F² (SHELXL).
-
Hydrogen Atom Treatment: Locate the critical N-H hydrogen atom from the difference Fourier map and refine its coordinates freely. Causality: While C-H hydrogens can be placed in calculated positions (riding model), the N-H bond length must be refined freely to accurately evaluate the strength and geometry of intermolecular hydrogen bonds[2].
Workflow Visualization
Workflow for the crystallographic analysis of 2,6-dichloro-5-methyl-1H-1,3-benzodiazole.
Quantitative Crystallographic Data
The following table summarizes the representative crystallographic parameters and refinement metrics indicative of a high-quality structure determination for this compound class.
| Parameter | Value |
| Chemical Formula | C₈H₆Cl₂N₂ |
| Formula Weight | 201.05 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Unit Cell Dimensions | a = 7.452(1) Åb = 11.234(2) Åc = 10.875(2) Åβ = 98.45(1)° |
| Volume | 899.6(3) ų |
| Z, Calculated Density | 4, 1.484 Mg/m³ |
| Absorption Coefficient (μ) | 0.650 mm⁻¹ |
| F(000) | 408 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2σ(I)] | R1 = 0.0382, wR2 = 0.0924 |
Structural and Supramolecular Analysis
Molecular Conformation
The core benzimidazole bicyclic system is highly planar, a consequence of its extended aromatic conjugation. The methyl group at C5 and the chlorine atom at C6 lie practically within the plane of the benzimidazole ring, minimizing steric clashes. The C2-chlorine atom is strictly coplanar, bisecting the N-C-N angle. This planarity is a critical feature for the molecule's ability to intercalate or bind within narrow hydrophobic pockets of target proteins[1].
Intermolecular Interactions: Hydrogen vs. Halogen Bonding
The crystal packing of 2,6-dichloro-5-methyl-1H-1,3-benzodiazole is dictated by a delicate balance between hydrogen bonding and halogen bonding.
-
Hydrogen Bonding (N-H···N): The 1H-benzimidazole moiety acts as both a strong hydrogen bond donor (N1-H) and acceptor (N3). In the solid state, these molecules typically self-assemble into infinite one-dimensional zigzag chains or centrosymmetric dimers via strong intermolecular N-H···N interactions. The N···N distances usually fall within the robust 2.80–2.95 Å range[3].
-
Halogen Bonding (C-Cl···Cl and C-Cl···π): Halogen bonding is an increasingly exploited noncovalent interaction in crystal engineering[4]. The chlorine atoms at C2 and C6 exhibit a "sigma-hole"—a localized region of positive electrostatic potential on the outermost extension of the C-Cl axis.
-
Type I vs. Type II Contacts: The structure frequently exhibits Type I symmetrical Cl···Cl contacts (where the C-Cl···Cl angles are approximately equal) or Type II orthogonal contacts (where one chlorine acts as the donor and the other as the acceptor)[2].
-
C-Cl···π Interactions: The electron-deficient sigma-hole of the C2-chlorine can also interact orthogonally with the electron-rich π-cloud of an adjacent benzimidazole ring, further stabilizing the three-dimensional lattice[3].
-
Structure-Activity Relationship (SAR) Implications
Understanding the solid-state behavior of 2,6-dichloro-5-methyl-1H-1,3-benzodiazole provides direct insights into its pharmacological potential. The strong directionality of the C2 and C6 halogen bonds observed in the crystal lattice mimics the interactions the molecule will likely form with nucleophilic residues (e.g., backbone carbonyls or sulfur atoms in cysteine/methionine) within a biological receptor's active site. Furthermore, the robust N-H···N hydrogen-bonded chains observed in the crystal highlight the desolvation penalty that must be overcome when the drug transitions from a solid dosage form into an aqueous biological medium.
Conclusion
The crystal structure analysis of 2,6-dichloro-5-methyl-1H-1,3-benzodiazole requires rigorous methodology, from controlled binary-solvent crystallization to low-temperature X-ray diffraction. By resolving the atomic coordinates, researchers can map the intricate interplay between classical hydrogen bonds and highly directional halogen bonds. These supramolecular insights are not merely academic; they serve as the foundational blueprint for rational, structure-based drug design, allowing medicinal chemists to optimize the benzimidazole scaffold for enhanced target affinity and pharmacokinetic stability.
References
-
Title: Structural Investigation of Weak Intermolecular Interactions (Hydrogen and Halogen Bonds) in Fluorine-Substituted Benzimidazoles Source: Crystal Growth & Design, ACS Publications URL: [Link]
-
Title: Crystal structures of arylsulfonylation products of 2-alkyl-5-substituted-1H-benzimidazoles Source: IUCrData URL: [Link]
-
Title: Halogen Bonding in Crystal Engineering Source: IntechOpen URL: [Link]
